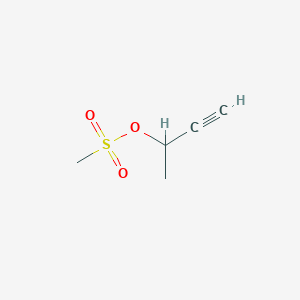

But-3-yn-2-yl methanesulfonate

Overview

Description

“But-3-yn-2-yl methanesulfonate” is a chemical compound with the molecular formula C5H8O3S . It has a molecular weight of 148.18 . The compound is typically stored at -10°C and is available in liquid form .

Synthesis Analysis

The synthesis of “But-3-yn-2-yl methanesulfonate” involves a reaction with triethylamine in dichloromethane at 0 - 20℃ . In one experiment, a stirred solution of (S) -but-3-yn-2-ol was combined with triethylamine in dichloromethane at 0°C. Methanesulfonylchloride was then added dropwise over 30 minutes. The mixture was stirred for a further 2 hours before warming to ambient temperature .

Molecular Structure Analysis

The InChI code for “But-3-yn-2-yl methanesulfonate” is 1S/C5H8O3S/c1-4-5(2)8-9(3,6)7/h1,5H,2-3H3 . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“But-3-yn-2-yl methanesulfonate” is a liquid at room temperature . It has a molecular weight of 148.18 . The compound is typically stored at -10°C .

Scientific Research Applications

Microbial Metabolism

Methanesulfonic acid, closely related to but-3-yn-2-yl methanesulfonate, is significant in microbial metabolism. It serves as a sulfur source for various aerobic bacteria and supports growth in some specialized methylotrophs. The oxidation of methanesulfonate is initiated by methanesulfonate monooxygenase, which has noteworthy properties and molecular biology (Kelly & Murrell, 1999).

Material Synthesis and Characterization

Diethyltin(methoxy)methanesulfonate reacts with t-butylphosphonic acid to form self-assemblies, indicating potential in material science. This compound forms a three-dimensional structure with significant differences in structural motifs between related compounds, pointing towards applications in nanotechnology and material engineering (Shankar et al., 2011).

Methane Functionalization

The conversion of methane to methanesulfonic acid, which shares a functional group with but-3-yn-2-yl methanesulfonate, represents an important industrial route. This process involves a cationic chain reaction and suggests applications in large-scale industrial synthesis and chemical processing (Díaz-Urrutia & Ott, 2019).

Chemical Reactions and Stability

Research on the reaction kinetics of methyl (methylthio)methyl sulfoxide with sodium hydride, forming bis(methylthio)(methylsulfinyl)methane, sheds light on the stability and reactivity of methanesulfonate compounds. This information is crucial in understanding the chemical behavior of but-3-yn-2-yl methanesulfonate in various reactions (Ogura et al., 1978).

Safety and Hazards

“But-3-yn-2-yl methanesulfonate” is labeled with the GHS07 pictogram . The compound has several hazard statements, including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

but-3-yn-2-yl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S/c1-4-5(2)8-9(3,6)7/h1,5H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTGFMXFEMKHHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59967-06-5 | |

| Record name | but-3-yn-2-yl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2434366.png)

![N-[1-(2,4-Difluorophenyl)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]acetamide](/img/structure/B2434368.png)

![(2E)-2-(1,3-benzoxazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile](/img/structure/B2434370.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2434373.png)

![2-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2434380.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2434381.png)

![2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2434382.png)

![1-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-3-(2-fluorophenyl)-1-methylurea](/img/structure/B2434384.png)

![N-(3-chloro-4-methoxyphenyl)-1-(6-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2434388.png)

![N-(1-cyanocyclohexyl)-2-[4-ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2434390.png)